molecular formula C15H14F3N5OS B12245445 3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole

3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole

Cat. No.: B12245445
M. Wt: 369.4 g/mol
InChI Key: XHAYWBSOSKCTOT-UHFFFAOYSA-N
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Description

3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole moiety is incorporated via cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine
  • 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea

Uniqueness

3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H14F3N5OS

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H14F3N5OS/c16-15(17,18)14-20-19-12(24-14)9-22-5-7-23(8-6-22)13-10-3-1-2-4-11(10)25-21-13/h1-4H,5-9H2

InChI Key

XHAYWBSOSKCTOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=NSC4=CC=CC=C43

Origin of Product

United States

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